molecular formula C22H23BrN4O2S B12626535 2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12626535
M. Wt: 487.4 g/mol
InChI Key: IQVGBUYEWBGLQN-UHFFFAOYSA-N
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Description

2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a bromophenyl group, and a benzothieno-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. One common approach includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a bromophenyl group through a nucleophilic substitution reaction.

    Cyclization: The functionalized piperazine is then subjected to cyclization with a suitable thiophene derivative to form the benzothieno-pyrimidinone core.

    Final Functionalization:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups depending on the nucleophile or electrophile used.

Scientific Research Applications

2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.

    Pharmacology: Research focuses on its potential effects on biological systems, including its pharmacokinetics and pharmacodynamics.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H23BrN4O2S

Molecular Weight

487.4 g/mol

IUPAC Name

2-[4-(3-bromobenzoyl)piperazin-1-yl]-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H23BrN4O2S/c1-25-21(29)18-16-7-2-3-8-17(16)30-19(18)24-22(25)27-11-9-26(10-12-27)20(28)14-5-4-6-15(23)13-14/h4-6,13H,2-3,7-12H2,1H3

InChI Key

IQVGBUYEWBGLQN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=C1N3CCN(CC3)C(=O)C4=CC(=CC=C4)Br)SC5=C2CCCC5

Origin of Product

United States

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